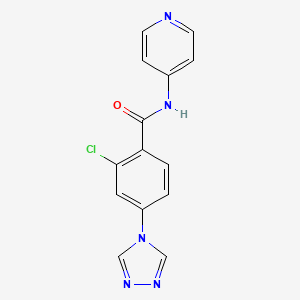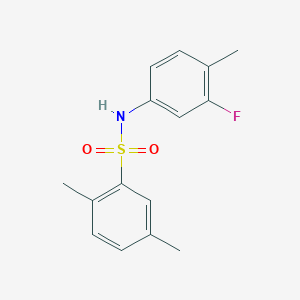
N-(4-ethoxyphenyl)-N'-2-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-2-pyridinylurea (EPU) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPU is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
N-(4-ethoxyphenyl)-N'-2-pyridinylurea exerts its biochemical and physiological effects by inhibiting the activity of various enzymes, including PTP1B, GSK-3β, and AChE. This compound binds to the active site of these enzymes, preventing their activity and leading to the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced cancer cell proliferation, increased apoptosis, and increased acetylcholine levels in the brain. These effects are due to the inhibition of the activity of various enzymes by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-2-pyridinylurea has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized with a high yield. It has been shown to have various biochemical and physiological effects, making it a promising candidate for the study of diabetes, cancer, and neurological disorders.
However, there are also limitations to the use of this compound in laboratory experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profile is not well established. Further studies are needed to determine the optimal dosage and administration route of this compound.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-2-pyridinylurea. One direction is to further investigate its potential applications in the treatment of diabetes, cancer, and neurological disorders. Another direction is to study the safety and toxicity profile of this compound in vivo. Further studies are also needed to determine the optimal dosage and administration route of this compound. Finally, the development of this compound analogs with improved potency and specificity could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N'-2-pyridinylurea involves the reaction of 2-chloro-4-ethoxyaniline with 2-pyridylisocyanate in the presence of a base. The reaction leads to the formation of this compound as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-2-pyridinylurea has various scientific research applications, including the study of diabetes, cancer, and neurological disorders. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in insulin signaling. Inhibition of PTP1B activity by this compound leads to improved insulin sensitivity, making it a potential candidate for the treatment of diabetes.
This compound has also been shown to have anticancer properties. This compound inhibits the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the development of cancer. Inhibition of GSK-3β activity by this compound leads to reduced cancer cell proliferation and increased apoptosis.
This compound has also been studied for its potential applications in neurological disorders. This compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE activity by this compound leads to increased acetylcholine levels in the brain, making it a potential candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-12-8-6-11(7-9-12)16-14(18)17-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJMEFTTHPHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5435665.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)
![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)


![methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5435745.png)